molecular formula C13H16BrN3O3S B12557247 Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- CAS No. 142963-35-7

Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)-

Cat. No.: B12557247
CAS No.: 142963-35-7
M. Wt: 374.26 g/mol
InChI Key: FAPZZFRVLORPBV-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzenesulfonamide group, a bromine atom, and a diazo group attached to a heptyl chain. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- is unique due to the presence of the diazo group and the heptyl chain, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .

Properties

CAS No.

142963-35-7

Molecular Formula

C13H16BrN3O3S

Molecular Weight

374.26 g/mol

IUPAC Name

4-bromo-N-(7-diazo-6-oxoheptyl)benzenesulfonamide

InChI

InChI=1S/C13H16BrN3O3S/c14-11-5-7-13(8-6-11)21(19,20)17-9-3-1-2-4-12(18)10-16-15/h5-8,10,17H,1-4,9H2

InChI Key

FAPZZFRVLORPBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCCCC(=O)C=[N+]=[N-])Br

Origin of Product

United States

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